3,5-Dibromobenzylamine hydrochloride

Chemical Sourcing Quality Control Analytical Chemistry

Researchers synthesizing Ambroxol or Bromhexine require the precise 3,5-dibromobenzylamine core-generic benzylamine analogs yield incorrect bromination patterns and fail to produce pharmacologically active APIs. 3,5-Dibromobenzylamine hydrochloride (CAS 202982-73-8) provides the exact regiochemistry needed. • Direct intermediate for Ambroxol (mucolytic) & Bromhexine (prodrug) synthesis • 3,5-Br substitution retained in final API-non-interchangeable with mono-bromo or 2,4-dibromo isomers • Available as ≥97% purity powder; ideal for pharma impurity reference standards & synthetic R&D

Molecular Formula C7H8Br2ClN
Molecular Weight 301.4 g/mol
CAS No. 202982-73-8
Cat. No. B1421902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromobenzylamine hydrochloride
CAS202982-73-8
Molecular FormulaC7H8Br2ClN
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Br)Br)CN.Cl
InChIInChI=1S/C7H7Br2N.ClH/c8-6-1-5(4-10)2-7(9)3-6;/h1-3H,4,10H2;1H
InChIKeyJNIPLBZDAKZRLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromobenzylamine Hydrochloride: Properties & Sourcing


3,5-Dibromobenzylamine hydrochloride (CAS 202982-73-8) is a halogenated benzylamine derivative with the molecular formula C7H8Br2ClN and a molecular weight of 301.41 g/mol . It is characterized by the presence of bromine atoms at the 3- and 5-positions of the aromatic ring and an aminomethyl (-CH2NH2) substituent, forming a stable hydrochloride salt . Its calculated physicochemical properties, including a topological polar surface area (TPSA) of 26.02 Ų and a consensus Log Po/w of 2.48, indicate moderate lipophilicity . Commercially, it is supplied as a powder with standard purity specifications of ≥95% to 97%, and is intended exclusively for research and development applications as a synthetic intermediate and pharmaceutical impurity reference .

Role
Synthetic intermediate for 3,5-dibromo-containing APIs
Procurement Context
Pharmaceutical impurity reference standard preparation
Selection Logic
Defined purity specifications and salt-form stability

Irreplaceability of 3,5-Dibromobenzylamine Hydrochloride


The specific substitution pattern of 3,5-Dibromobenzylamine hydrochloride is a critical determinant of its utility as a synthetic intermediate, particularly for the pharmaceutical agents Ambroxol and Bromhexine [1]. In the synthesis of Ambroxol, the two bromine atoms on the phenyl ring are retained in the final active pharmaceutical ingredient (API) and are essential for its mucolytic and free radical scavenging activities [2]. Generic substitution with an unsubstituted benzylamine, a mono-brominated analog (e.g., 3-bromobenzylamine), or a regioisomer (e.g., 2,4-dibromobenzylamine) would fundamentally alter the reaction pathway or yield a final product with a different bromination pattern, which is known to impact pharmacological properties [3]. Therefore, for projects requiring the precise synthesis of 3,5-dibromo-containing compounds, this specific building block is non-interchangeable.

Unsubstituted benzylamine cannot introduce the required 3,5-dibromo pharmacophore for target API synthesis.
Mono-brominated analog (e.g., 3-bromobenzylamine) alters bromination pattern, potentially shifting final compound properties.
Regioisomeric 2,4-dibromobenzylamine yields a different isomer, not suitable for Ambroxol/Bromhexine pathways.

Quantitative Evidence for 3,5-Dibromobenzylamine HCl


Purity and Sourcing Specifications

Multiple reputable vendors specify the purity of 3,5-dibromobenzylamine hydrochloride at 95-97% and provide access to batch-specific analytical data including NMR, HPLC, and GC . While direct comparative purity data for all closely related analogs is not uniformly available from the same vendors, the availability of defined, verifiable purity specifications and quality documentation is a key differentiator for procurement. In contrast, the free base, 3,5-dibromobenzylamine (CAS 771580-86-0), is offered by at least one vendor with a higher purity specification of NLT 98% . This presents a clear quantitative choice for users based on their specific reaction requirements (e.g., tolerance for trace impurities vs. handling of a hygroscopic free base).

Purity Specification
Data to verify
95–97% (HCl salt) vs. NLT 98% (free base)
Supports procurement choice based on form tolerance and handling.
Batch-specific analytical data available from vendors.
Chemical Sourcing Quality Control Analytical Chemistry

High Aqueous Solubility from Salt Form

3,5-Dibromobenzylamine hydrochloride exhibits high aqueous solubility, a property characteristic of its ionic hydrochloride salt form . This is in stark contrast to neutral, hydrophobic analogs. For example, the structurally related compound 3,5-dibromo-N,N-dimethylbenzylamine (a neutral molecule) has a calculated aqueous solubility of <0.002 mg/L at 20°C [1]. While these are not a direct head-to-head measurement under identical conditions, the class-level inference is strong: the hydrochloride salt is freely soluble in water, whereas similar neutral benzylamines are predicted to be practically insoluble.

Aqueous Solubility
Class-level inference
Target: Freely soluble (HCl salt) Comparator: Practically insoluble (neutral analog)
Salt form enables aqueous reaction media and workup.
Qualitative comparison; confirm experimentally for specific conditions.
Physicochemical Properties Formulation Science Aqueous Solubility

Mucolytic Intermediate: In Vivo Activity

The core 3,5-dibromobenzylamine motif is a crucial pharmacophore in the mucolytic drug Ambroxol . A direct comparator study in an anti-ulcerogenic rat model demonstrates that Ambroxol (3,5-dibromo-2-amino-N-(trans-4-hydroxy-cyclohexyl)-benzylamine hydrochloride) produces a dose-dependent reduction in ulcer size: 52% reduction at 50 mg/kg p.o. and 68% reduction at 100 mg/kg p.o. versus controls [1]. This provides quantitative, in vivo evidence for the activity of compounds containing the 3,5-dibromobenzylamine core. While this is not a measure of the building block itself, it quantifies the value of the final product accessible only via this specific intermediate.

In Vivo Model Endpoint
Endpoint context
52% / 68% ulcer size reduction at 50/100 mg/kg p.o. vs control
Dose-dependent model response of final API Ambroxol.
Rat anti-ulcerogenic model; not direct building block data.
Medicinal Chemistry Drug Synthesis Pharmacology

Applications of 3,5-Dibromobenzylamine Hydrochloride


Ambroxol & Derivatives Synthesis

3,5-Dibromobenzylamine hydrochloride is a key starting material in the synthesis of Ambroxol (trans-4-(2-amino-3,5-dibromobenzylamino)cyclohexanol), a globally marketed mucolytic agent [1]. The synthetic pathway involves coupling this benzylamine building block with a functionalized cyclohexane derivative to install the N-(2-amino-3,5-dibromobenzyl) moiety, which is essential for the drug's free radical scavenging and surfactant-stimulating properties [2]. This is the compound's most established and high-value industrial application, directly linked to its specific bromination pattern.

Bromhexine & Analogs Synthesis

The compound serves as a direct intermediate for the synthesis of Bromhexine (N-(2-amino-3,5-dibromobenzyl)-N-methylcyclohexylamine) and its related derivatives . Bromhexine is the prodrug to Ambroxol and shares the same 3,5-dibromobenzylamine core structure, making this building block indispensable for research into this class of mucolytics and for the preparation of analytical reference standards for pharmaceutical quality control [3].

Impurity Reference Standard Preparation

In the context of pharmaceutical analysis, 3,5-dibromobenzylamine hydrochloride is used to prepare and identify potential synthesis-related impurities or degradation products that may arise during the manufacture of Ambroxol or Bromhexine . Its use as a reference standard enables the development and validation of analytical methods (e.g., HPLC, GC) required for API quality control and regulatory submissions.

Aromatic Amine Metabolism & Biotransformation

Benzylamines are known to undergo oxidative deamination by metabolic enzymes [4]. The 3,5-dibromobenzylamine moiety, with its specific halogenation, can serve as a probe in studying the substrate specificity and structure-metabolism relationships of enzymes like monoamine oxidase B (MAO B) or those involved in xenobiotic metabolism [5]. The distinct bromine atoms also provide a unique mass spectrometric signature, facilitating detection in metabolic studies [6].

Application
Selection Property
Validation Focus
Ambroxol & Derivatives Synthesis
3,5-Dibromo substitution pattern retention
Free radical scavenging assay context, surfactant-stimulating endpoint review
Bromhexine & Analogs Synthesis
Same brominated core as Ambroxol prodrug
Analytical reference standard method validation, impurity profiling
Impurity Reference Standard Preparation
Certified purity and batch-specific documentation
HPLC/GC method development for API quality control
Aromatic Amine Metabolism Studies
Halogenated benzylamine as metabolic probe
Substrate specificity of MAO B, mass spectrometric detection
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